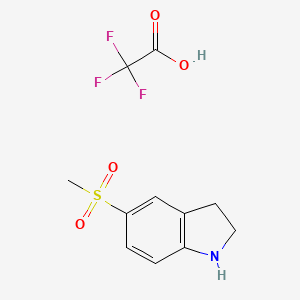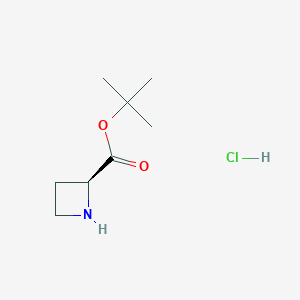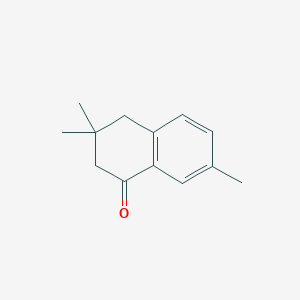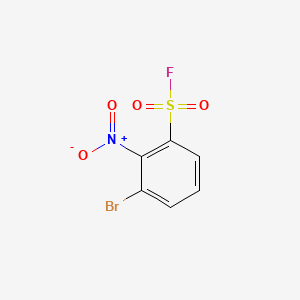
3-Bromo-2-nitrobenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-nitrobenzene-1-sulfonyl fluoride: is an organic compound that belongs to the class of aromatic sulfonyl fluorides It is characterized by the presence of a bromine atom, a nitro group, and a sulfonyl fluoride group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-nitrobenzene-1-sulfonyl fluoride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride can undergo nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by various nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions where the bromine atom is replaced by other functional groups through oxidative processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidative transformations.
Major Products Formed:
Substitution: Products include azido derivatives or thiol-substituted compounds.
Reduction: The major product is 3-bromo-2-aminobenzene-1-sulfonyl fluoride.
Oxidation: Products may include various oxidized derivatives depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of novel chemical reactions.
Biology: In biological research, this compound is used to study enzyme inhibition and protein labeling. The sulfonyl fluoride group can react with serine residues in enzymes, making it a valuable tool for probing enzyme activity and function.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to modify proteins and enzymes makes it a candidate for designing enzyme inhibitors and therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles, particularly serine residues in enzymes. The sulfonyl fluoride group forms a covalent bond with the hydroxyl group of serine, leading to the inhibition of enzyme activity. This covalent modification can be used to study enzyme mechanisms and to develop enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the bromine atom.
4-Bromo-2-fluoro-1-nitrobenzene: Similar in structure but has a fluorine atom instead of the sulfonyl fluoride group.
3-Bromo-2-nitrobenzenesulfonamide: Similar in structure but has a sulfonamide group instead of the sulfonyl fluoride group.
Uniqueness: 3-Bromo-2-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of both the bromine atom and the sulfonyl fluoride group, which confer distinct reactivity and chemical properties. This combination makes it a versatile compound for various chemical transformations and applications in research and industry.
Eigenschaften
Molekularformel |
C6H3BrFNO4S |
|---|---|
Molekulargewicht |
284.06 g/mol |
IUPAC-Name |
3-bromo-2-nitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3BrFNO4S/c7-4-2-1-3-5(14(8,12)13)6(4)9(10)11/h1-3H |
InChI-Schlüssel |
HUBFZRFJXKUABZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


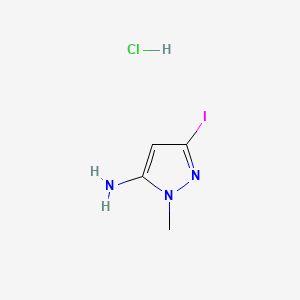
![3-Oxabicyclo[3.1.1]heptan-1-ylmethanamine](/img/structure/B13505946.png)
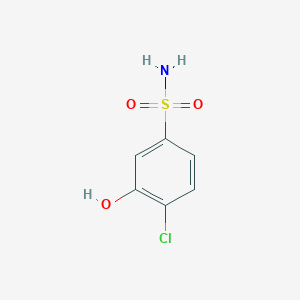
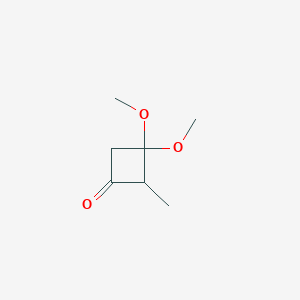
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-aminetrihydrochloride](/img/structure/B13505975.png)
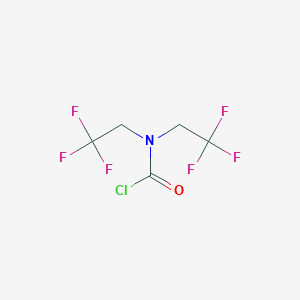
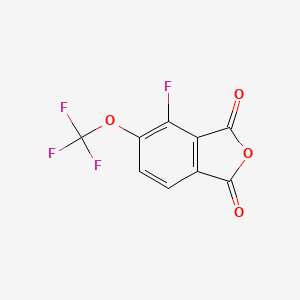
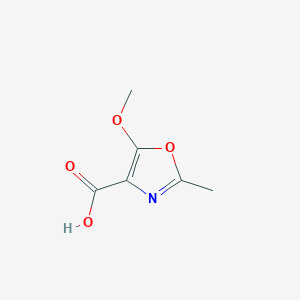

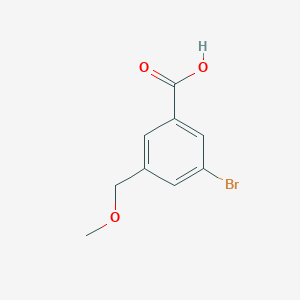
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13506037.png)
